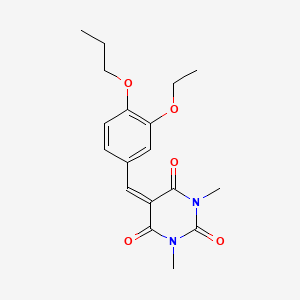

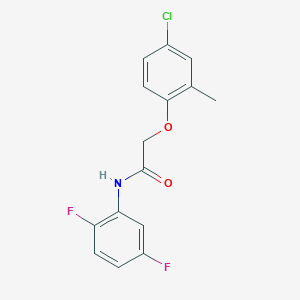

![molecular formula C16H20ClF3N2O B4616707 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea](/img/structure/B4616707.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related urea compounds involves key intermediate reactions that may be applicable to the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea. For instance, the use of [11C]phosgene for radiosynthesis of ureido-substituted derivatives indicates a method for labeling unsymmetrical urea compounds, which could be relevant to the synthesis process of our compound of interest (Asakawa et al., 2012). Furthermore, the creation of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea from 4-chloro-3-trifluoromethylaniline and triphosgene suggests a pathway that might be adapted for our specific urea compound synthesis, highlighting the role of isocyanate intermediates in the urea formation process (Yan Feng-mei & Liu He-qin, 2009).

Molecular Structure Analysis

The molecular structure of urea compounds, including their crystalline forms and the implications of substituent groups on the urea backbone, can significantly influence their properties and reactivity. Crystal structure analysis of similar urea derivatives, like N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea, provides insights into the planar configuration of the urea group and its interaction with adjacent rings, which is crucial for understanding the molecular geometry and potential binding sites of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

The reactivity of urea compounds with various chemical agents can elucidate the chemical behavior of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea. Studies on the complexation-induced unfolding of heterocyclic ureas demonstrate how urea derivatives interact with hydrogen-bonding complements, revealing potential reactivity patterns and interaction mechanisms relevant to our compound of interest (Perry S. Corbin et al., 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea. While specific studies on this compound's physical properties were not found, analogous research on related urea derivatives provides a basis for predicting its behavior under various conditions.

Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Analytical Techniques

The development of analytical techniques for environmental monitoring highlights the relevance of studying specific chemical compounds. For instance, research on triclocarban (TCC), a compound similar in structure and function to the specified urea, underlines the importance of detecting such substances in aquatic environments. A study introduced a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for determining TCC concentrations in water resources, addressing the need for sensitive, selective, affordable, and easy-to-use analytical techniques. This method facilitated the detection of TCC at ng/L levels in various water samples, suggesting that compounds with complex structures require sophisticated analytical approaches for environmental monitoring and assessment (Halden & Paull, 2004).

Synthesis and Radiosynthesis Applications

In medicinal chemistry and pharmaceutical research, the synthesis and modification of chemical compounds are crucial for developing new therapeutic agents and diagnostic tools. For example, a study on the radiosynthesis of an ureido-substituted derivative of glycyrrhetinic acid for inhibiting proteasome and kinase in tumors exemplifies the application of complex urea compounds in creating potential PET ligands for tumor imaging. This involves the innovative use of [(11)C]phosgene for labeling, illustrating the sophisticated synthetic routes required for the development of compounds for cancer diagnosis and therapy (Asakawa et al., 2012).

Corrosion Inhibition

The study of urea derivatives in corrosion inhibition demonstrates their application in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components. Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions reveals the potential of such compounds in industrial applications. The inhibitors work by forming a protective layer on the metal surface, showcasing the practical implications of chemical research in industrial maintenance and sustainability (Mistry et al., 2011).

Advanced Material Development

The synthesis and characterization of poly(urethane urea) multiblock copolymers highlight the role of urea derivatives in developing advanced materials with specific properties. These copolymers, created from complex synthetic routes involving urea derivatives, show varied phase-separated morphologies, essential for understanding material properties and applications in various fields, such as biomedical devices and coatings (Garrett et al., 2000).

Biochemical Research and Drug Development

In biochemical research and drug development, the modification and study of urea derivatives facilitate the understanding of biological processes and the creation of therapeutic agents. For example, the exploration of N,N'-diarylureas as activators of eIF2α kinase and their potential as anti-cancer agents exemplify how modifications to the urea structure can lead to significant biochemical activity, offering insights into the development of new cancer treatments (Denoyelle et al., 2012).

Eigenschaften

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClF3N2O/c1-2-10-3-6-12(7-4-10)21-15(23)22-14-9-11(16(18,19)20)5-8-13(14)17/h5,8-10,12H,2-4,6-7H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXECWIIBLNKJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

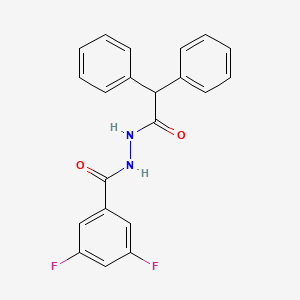

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

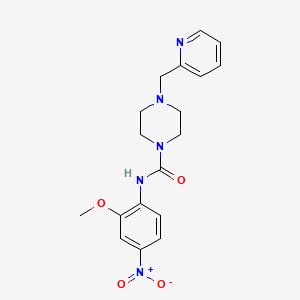

![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)

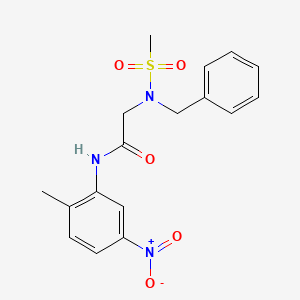

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)

![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)

![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)

![3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4616712.png)